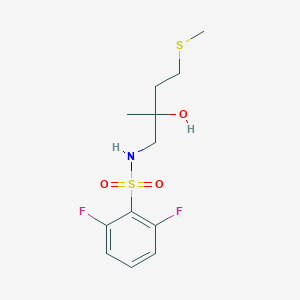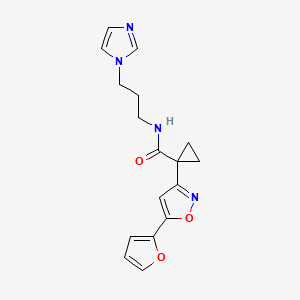
2-(4-Bromo-2,3-difluorophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Bromo-2,3-difluorophenoxy)acetic acid” is a chemical compound with the molecular formula C8H5BrF2O3 . It has a molecular weight of 267.03 .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-2,3-difluorophenoxy)acetic acid” is 1S/C8H5BrF2O3/c9-4-1-2-5 (8 (11)7 (4)10)14-3-6 (12)13/h1-2H,3H2, (H,12,13) . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación
Oxidative Stress and Apoptosis in Stem Cells
A study on 2,4-Dichlorophenoxyacetic acid (2,4-D), a chemical structurally related to 2-(4-Bromo-2,3-difluorophenoxy)acetic acid, investigated its effects on human dental pulp stem cells (hDPSCs). The research showed that 2,4-D induced a hormetic response in cell viability and growth rate, leading to oxidative stress and apoptosis at higher concentrations. This study highlights the potential cytotoxic effects of similar compounds on cellular health and viability, pointing towards the importance of understanding the cellular mechanisms affected by these chemicals (Mahmoudinia et al., 2019).
Metabolic Pathways in Various Species
Research on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) provides insights into the metabolic pathways of brominated and fluorinated compounds. The study identified oxidative deamination and demethylation as key metabolic processes, with significant interspecies differences in metabolite formation. This research can inform the metabolic fate and potential toxic effects of related brominated and fluorinated compounds in different organisms (Carmo et al., 2005).
Adsorption Behavior for Environmental Applications
An investigation into the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate showcased the potential of using specific materials for the removal of similar compounds from aqueous solutions. The study offers valuable data on adsorption isotherms and thermodynamics, indicating the effectiveness of such materials in environmental cleanup efforts (Khan & Akhtar, 2011).
Environmental and Health Risk Evaluations
A critical evaluation of 2,4-D, a compound structurally similar to 2-(4-Bromo-2,3-difluorophenoxy)acetic acid, discussed its widespread use as a herbicide and the associated cancer risks. Understanding the structural similarities and mechanisms of action can guide the assessment of health risks posed by related compounds (Gandhi et al., 2000).
Aldose Reductase Inhibition and Antioxidant Activity
Research on substituted benzenesulfonamides demonstrated aldose reductase inhibition and antioxidant activity, replacing a carboxylic acid function with a difluorophenolic group. This suggests the potential therapeutic applications of fluorinated compounds in managing diabetic complications and oxidative stress (Alexiou & Demopoulos, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromo-2,3-difluorophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTPJARJBKXOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(=O)O)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2649465.png)

![(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2649471.png)


![7-(4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2649475.png)


![N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649480.png)

![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one](/img/structure/B2649483.png)